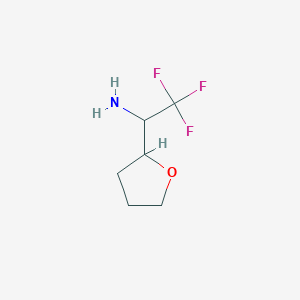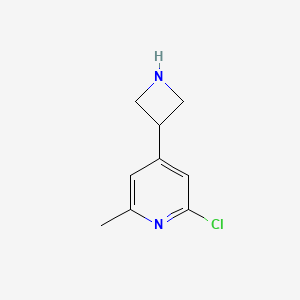
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride is a chemical compound characterized by the presence of a cyclopropane ring attached to a sulfonyl chloride group The compound is notable for its unique structural features, including the difluoro and dimethyl substituents on the pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Difluoro and Dimethyl Groups: The difluoro and dimethyl groups can be introduced through selective fluorination and alkylation reactions.
Attachment of the Sulfonyl Chloride Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can undergo reduction reactions to convert the sulfonyl chloride group to a sulfonyl group or other reduced forms.
Oxidation Reactions: Oxidation reactions can further modify the functional groups present in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution with amines.
Sulfonate Derivatives: Formed through substitution with alcohols.
Sulfonothioate Derivatives: Formed through substitution with thiols.
Scientific Research Applications
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The difluoro and dimethyl groups may influence the compound’s reactivity and stability, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(3,3-Difluoro-2,2-dimethylpentyl)-2-methylcyclobutanol: A structurally similar compound with a cyclobutanol ring instead of a cyclopropane ring.
3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride: A related compound with a propane backbone instead of a pentyl chain.
Uniqueness
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride is unique due to its specific combination of a cyclopropane ring, difluoro and dimethyl substituents, and a sulfonyl chloride group
Properties
Molecular Formula |
C10H17ClF2O2S |
|---|---|
Molecular Weight |
274.76 g/mol |
IUPAC Name |
1-(3,3-difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClF2O2S/c1-4-10(12,13)8(2,3)7-9(5-6-9)16(11,14)15/h4-7H2,1-3H3 |
InChI Key |
FSGLNLFRZZZSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)CC1(CC1)S(=O)(=O)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)
![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)





![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)
![2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B13534255.png)
![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)


![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)

